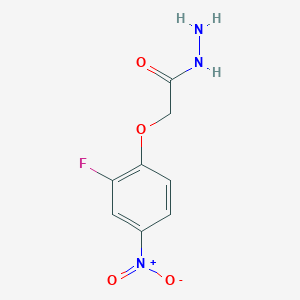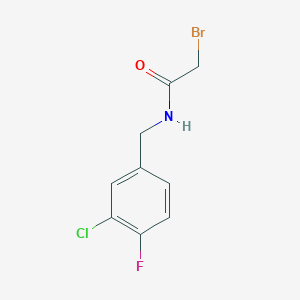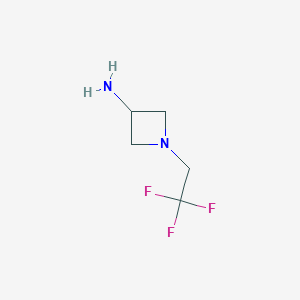
4-(1-Amino-2-methylpropan-2-yl)-1lambda4-thiomorpholin-1-one dihydrochloride
説明
Compounds with similar structures to “4-(1-Amino-2-methylpropan-2-yl)-1lambda4-thiomorpholin-1-one dihydrochloride” are often used in scientific research . They can have diverse applications, making them essential tools for studying molecular interactions and developing innovative solutions.
Molecular Structure Analysis
The molecular structure of similar compounds often includes a central carbon atom bonded to an amino group, a methyl group, and a more complex group . The InChI key can provide more specific information about the molecular structure .Physical And Chemical Properties Analysis
Some physical and chemical properties of similar compounds include a molecular weight of around 175.1 to 243.1, a storage temperature of room temperature to 4 degrees Celsius, and a physical form of powder .科学的研究の応用
Synthesis and Antitumor Activity A research study explored the synthesis of tertiary aminoalkanol hydrochlorides, including compounds with structures similar to 4-(1-Amino-2-methylpropan-2-yl)-1lambda4-thiomorpholin-1-one dihydrochloride, and evaluated their antitumor activity. The compounds synthesized demonstrated crystalline structures and their properties were validated through H NMR and IR spectra. This research suggests potential antitumor applications of these compounds, though it's specific to the tertiary aminoalkanol hydrochlorides synthesized in the study (Isakhanyan et al., 2016).
Antimicrobial Activity Another study focused on synthesizing 4-thiomorpholin-4ylbenzohydrazide derivatives and assessing their antimicrobial properties. The study included a series of reactions involving thiomorpholine and various other compounds to produce these derivatives. The newly synthesized compounds were tested for their antimicrobial activity, indicating potential applications in combating microbial infections (Kardile & Kalyane, 2010).
Antibacterial Activity and DNA Cleavage Research on the synthesis of a 1,2,5-thiadiazole derivative involved evaluating its antibacterial inhibition and DNA cleavage potential. The study revealed that the compound had moderate inhibition against Mycobacteria tuberculosis and potential applications in medicinal fields, indicating its use in combating bacterial infections and its interaction with DNA (Mali et al., 2019).
Anti-inflammatory and Anti-radical Activity The synthesis of 5,6-dihydro-1,3-thiazin-4-one derivatives showcased their high anti-radical and anti-inflammatory activities. This research suggests potential applications of these derivatives in treating inflammatory conditions and combating free radicals, demonstrating the therapeutic potential of such compounds (Kulakov et al., 2015).
Safety And Hazards
特性
IUPAC Name |
2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2OS.2ClH/c1-8(2,7-9)10-3-5-12(11)6-4-10;;/h3-7,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKLYAAFRWJAFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)N1CCS(=O)CC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Amino-2-methylpropan-2-yl)-1lambda4-thiomorpholin-1-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



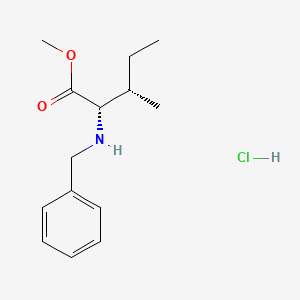
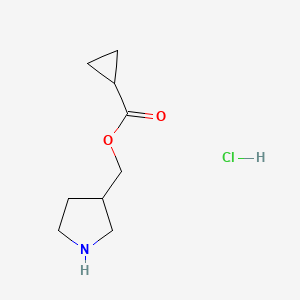
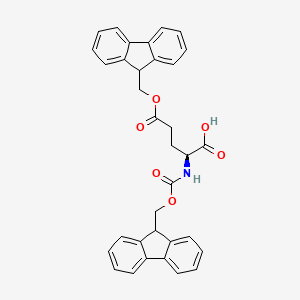
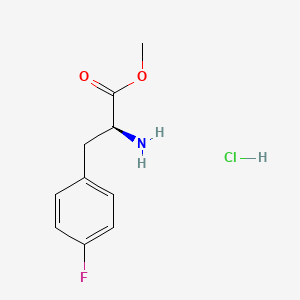
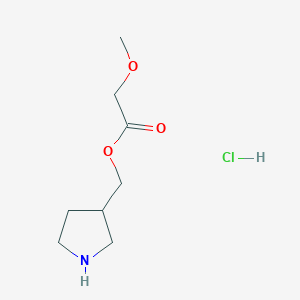
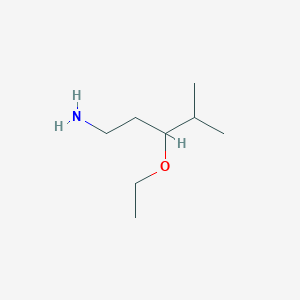
![[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442857.png)
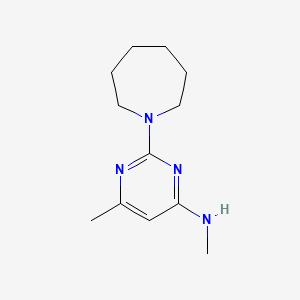
![4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442861.png)
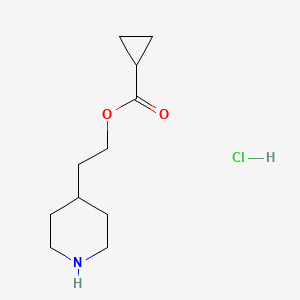
![(But-2-yn-1-yl)[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B1442863.png)
